molecular formula C12H11NO3S B2736671 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid CAS No. 923105-85-5

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid

Cat. No.: B2736671
CAS No.: 923105-85-5
M. Wt: 249.28
InChI Key: KACFQNORGUIBBJ-UHFFFAOYSA-N
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Description

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The presence of the 4-methylphenyl group and the acetic acid moiety in this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is unique due to the combination of the thiazole ring and the 4-methylphenyl group. This structural arrangement imparts distinct chemical reactivity and a broad spectrum of biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

2-[4-(4-methylphenyl)-2-oxo-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)10-7-17-12(16)13(10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACFQNORGUIBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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